molecular formula C19H26N8S B2826638 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide CAS No. 899749-09-8

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide

Cat. No.: B2826638
CAS No.: 899749-09-8
M. Wt: 398.53
InChI Key: RVYDPOQSYHDURZ-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with two pyrrolidin-1-yl groups at the 4- and 6-positions. A hydrazinecarbothioamide group is attached at the 2-position, further linked to an o-tolyl (ortho-methylphenyl) moiety.

Properties

IUPAC Name

1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8S/c1-14-8-2-3-9-15(14)20-19(28)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h2-3,8-9H,4-7,10-13H2,1H3,(H2,20,25,28)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYDPOQSYHDURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of cyanuric chloride with pyrrolidine under controlled conditions to form the 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine intermediate. This intermediate is then reacted with o-tolylhydrazinecarbothioamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of pyrrolidine groups with other functional groups.

Scientific Research Applications

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazine-Based Hydrazine Derivatives

describes N-[2-(3-H/nitro-4-isobutyl phenyl) propanoyl]-N′-[4,6-bis-(2-Aryl aniline)-1,3,5-triazin-2-yl] hydrazine derivatives. Key differences include:

  • Core substituents : The target compound uses pyrrolidine groups, while analogs employ aryl anilido groups. Pyrrolidine’s electron-rich nature may improve metabolic stability compared to aromatic amines.
  • Hydrazine moiety: The target compound’s hydrazinecarbothioamide (-NH-CS-NH-) contrasts with the ibuprofen-derived propanoyl hydrazide (-NH-CO-) in .

Pyrrolidine-Containing Heterocycles

lists pyrido[1,2-a]pyrimidin-4-one derivatives with pyrrolidine/piperazine substituents, such as 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(diethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Comparisons include:

  • Heterocyclic core: The target compound’s triazine core is structurally distinct from pyrimidinone or pyrazolo-pyrazine cores. Triazines are more electron-deficient, influencing reactivity and intermolecular interactions.
  • Pyrrolidine modifications: The diethylamino-methyl group in compounds may enhance lipophilicity and blood-brain barrier penetration compared to the unmodified pyrrolidine in the target compound .

Hydrazinecarbothioamide Bioactivity

highlights antitubercular activity of hydrazinecarbothioamide derivatives like AS8 and AS9 (MIC: 3 µg mL–1). Structural contrasts include:

  • Core linkage: The target compound’s triazine core differs from the quinazolinone core in AS8/AS7.
  • Substituent effects: The o-tolyl group in the target compound vs. 4-chlorophenyl/nitrophenyl in AS8/AS8. Electron-withdrawing groups (e.g., -NO₂) in AS9 may increase reactivity, whereas the methyl group in o-tolyl could improve pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity (MIC or IC₅₀) Reference
Target Compound 1,3,5-Triazine 4,6-di(pyrrolidin-1-yl), o-tolyl Not reported
Derivatives 1,3,5-Triazine 4,6-bis(aryl anilido), ibuprofen Analgesic (data not shown)
Pyrimidinones Pyrido-pyrimidinone Pyrrolidine/piperazine, pyrazolo Not reported
Quinazolinones (AS8) Quinazolinone 4-chlorophenyl, benzyl Antitubercular (3 µg mL–1)

Research Findings and Implications

  • Structural flexibility : The triazine core allows diverse substitutions, enabling tuning of electronic and steric properties. Pyrrolidine groups may reduce cytotoxicity compared to aromatic amines .
  • Bioactivity gaps : While compounds show antitubercular activity, the target compound’s efficacy remains unstudied. Its thioamide group and o-tolyl substituent warrant evaluation against bacterial and fungal strains.

Biological Activity

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is a complex organic compound belonging to the class of triazine derivatives. Its unique structure, featuring pyrrolidine groups and a hydrazinecarbothioamide moiety, suggests potential biological activities that warrant comprehensive investigation. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Triazine Core : The initial step includes the cyclization of cyanuric chloride with pyrrolidine to create the 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine intermediate.
  • Coupling with Hydrazinecarbothioamide : This intermediate is then reacted with o-tolylhydrazinecarbothioamide under catalytic conditions to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological effects:

Anticancer Activity

Research indicates that compounds with similar triazine structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that related triazine derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values are crucial for determining its potency against specific cancer types.
Cell LineIC50 (µM)Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic outcomes.
  • Signal Transduction Pathways : It could modulate critical signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the biological relevance of triazine-based compounds:

  • Antiproliferative Studies : A series of synthesized triazines were evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications on the triazine ring significantly influenced their efficacy.
  • Molecular Dynamics Simulations : Computational studies have provided insights into how these compounds interact at the molecular level, revealing potential binding sites on target proteins.

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